N-(4-iodo-2,5-dimethylphenyl)-2-furamide

Description

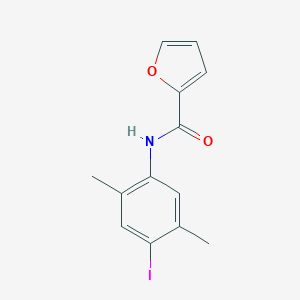

N-(4-iodo-2,5-dimethylphenyl)-2-furamide is an aromatic amide derivative characterized by a furan ring linked via an amide bond to a substituted phenyl group. The phenyl moiety contains an iodine atom at the 4-position and methyl groups at the 2- and 5-positions. The iodine atom and methyl substituents likely influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical for molecular interactions.

Properties

Molecular Formula |

C13H12INO2 |

|---|---|

Molecular Weight |

341.14 g/mol |

IUPAC Name |

N-(4-iodo-2,5-dimethylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C13H12INO2/c1-8-7-11(9(2)6-10(8)14)15-13(16)12-4-3-5-17-12/h3-7H,1-2H3,(H,15,16) |

InChI Key |

CBRCLPFDAZJNMK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=CO2 |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogenated Aryl Derivatives: NBOMe Series

The 25X-NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe) shares structural similarities with the target compound, particularly the halogenated aryl group. For instance, 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) features a 4-iodo-2,5-dimethoxyphenyl core but differs in its phenethylamine backbone and methoxy substituents .

Key Comparisons:

- Substituent Effects: Methoxy vs. Methyl Groups: The methoxy groups in NBOMe compounds increase polarity and metabolic susceptibility (via demethylation), whereas the methyl groups in the target compound enhance lipophilicity (higher LogP) and metabolic stability.

- Pharmacological Profile: NBOMe compounds are potent serotonin 5-HT2A receptor agonists with hallucinogenic effects . The target compound’s furan-amide structure likely precludes similar activity, though iodine’s electronic effects might influence binding in unrelated targets.

Table 1: Physicochemical Comparison

Furan-Containing Sulfonamides

The compound N-{2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}-2,5-dimethoxybenzenesulfonamide () shares a furan moiety but incorporates sulfonamide linkages instead of an amide bond.

Key Comparisons:

- Electronic Effects :

- Solubility :

Halogenated Phthalimides

3-Chloro-N-phenyl-phthalimide () is a halogenated phthalimide used in polymer synthesis. While structurally distinct from the target compound, both feature halogen atoms and aromatic systems.

Key Comparisons:

- Applications: Phthalimides are employed as monomers for polyimides, whereas the target compound’s furan-amide structure may limit thermal stability for similar applications .

- Reactivity :

- The chloro substituent in phthalimides facilitates nucleophilic substitution reactions, whereas the iodine in the target compound could enable cross-coupling reactions (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.